molecular formula C5H3BrF3NS B6332571 4-(Bromomethyl)-2-(trifluoromethyl)thiazole CAS No. 852854-38-7

4-(Bromomethyl)-2-(trifluoromethyl)thiazole

Cat. No. B6332571
CAS RN: 852854-38-7
M. Wt: 246.05 g/mol
InChI Key: UTQWFYRLOKDFEI-UHFFFAOYSA-N
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Description

The compound “4-(Bromomethyl)-2-(trifluoromethyl)thiazole” is likely a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . The trifluoromethyl group and bromomethyl group attached to the thiazole ring could potentially make this compound useful in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, trifluoromethylation is a common procedure in organic chemistry . Trifluoromethyl-containing compounds can be synthesized using various methods, including the use of Umemoto’s reagents .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a five-membered thiazole ring with a bromomethyl group attached at the 4-position and a trifluoromethyl group at the 2-position .


Chemical Reactions Analysis

Trifluoromethyl-containing compounds are known to undergo various types of reactions. For instance, they can participate in radical trifluoromethylation, a process that involves the formation of carbon-centered radical intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For instance, trifluoromethyl groups are known to increase the stability and lipophilicity of compounds .

Scientific Research Applications

  • Generation and Trapping of Thiazole Derivatives : 4-(Bromomethyl)-5-(dibromomethyl)thiazole has been used to prepare thiazole o-quinodimethane, which was trapped with dienophiles to form different derivatives. These derivatives are selectively formed and have potential applications in organic chemistry and material science (Al Hariri et al., 1997).

  • Chemical Reactions of Thiazole Dianion : Thiazole dianions, created through the treatment of related thiazole compounds, have been shown to react with a variety of electrophiles. This includes the formation of 5-(bromodifluoromethyl)thiazoles, highlighting its versatility in chemical synthesis (South & Van Sant, 1991).

  • Synthetic Protocols for Drug Discovery : New synthetic protocols using thiazole derivatives, including those with bromodifluoromethyl groups, have been developed for drug discovery programs. These protocols offer new pathways for introducing functional groups into the thiazole ring (Colella et al., 2018).

  • Organic Ionic Liquids for Benzoin Condensation : Thiazole derivatives have been utilized in the creation of organic ionic liquids, which are effective in promoting benzoin condensation, a key reaction in organic synthesis (Davis & Forrester, 1999).

  • Synthesis of Biologically Active Scaffolds : Efficient methods for synthesizing thiazolidin-4-ol derivatives have been developed using thiazole compounds. These methods allow the creation of diverse biological scaffolds, which have potential applications in pharmaceuticals (Dalmal et al., 2014).

  • Corrosion Inhibition Studies : Thiazole derivatives have been studied for their corrosion inhibition properties on iron, using quantum chemical and molecular dynamics simulation approaches. This highlights their potential application in material science and engineering (Kaya et al., 2016).

Future Directions

The future directions for research on “4-(Bromomethyl)-2-(trifluoromethyl)thiazole” and similar compounds could involve exploring their potential applications in various fields, such as pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

4-(bromomethyl)-2-(trifluoromethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF3NS/c6-1-3-2-11-4(10-3)5(7,8)9/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQWFYRLOKDFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of (2-(trifluoromethyl)thiazol-4-yl)methanol (550 mg, 3.00 mmol) in DCM (5 ml) was added PBr3 (0.283 ml, 3.00 mmol) at 0-5° C. in 5-10 min. and stirring continued for 1 h. Reaction mixture was diluted with DCM and washed with water. Organic layer was separated and distilled out to get crude product which was column purified using 0-2% EtOAC in hexane to get title compound in 36% yield.
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
0.283 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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